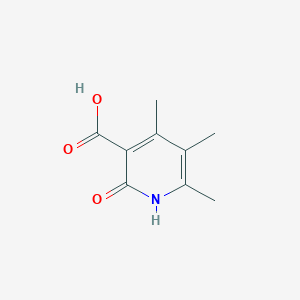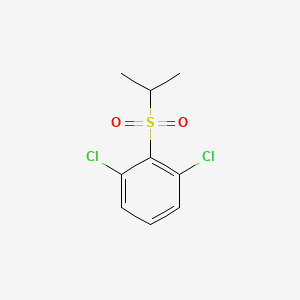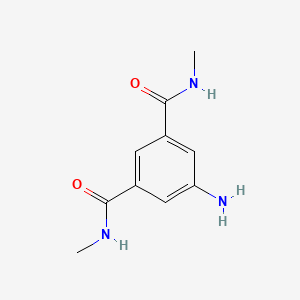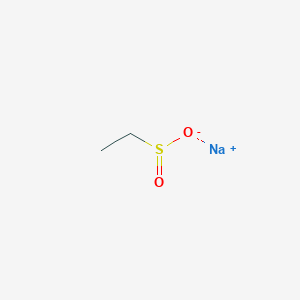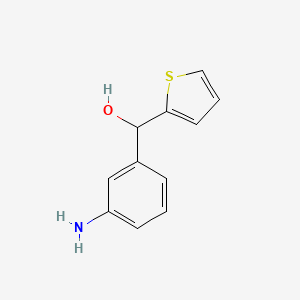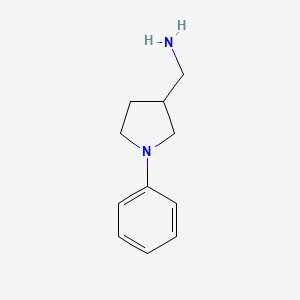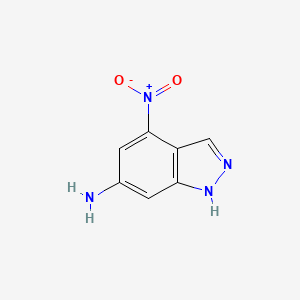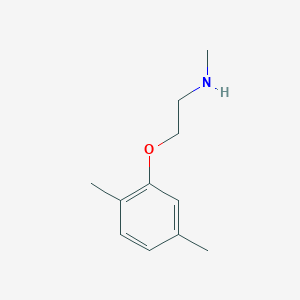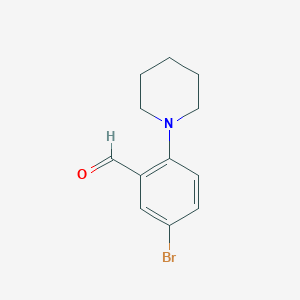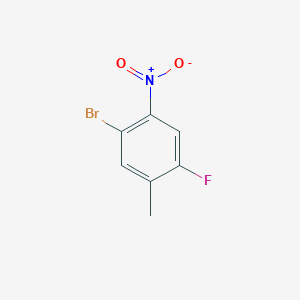
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (BF5MN) is a synthetic compound consisting of a benzene ring with a bromine, fluorine, and a methyl group, as well as a nitro group. It is a colorless, crystalline solid with a melting point of 97°C and a boiling point of 202°C. BF5MN is used in a variety of scientific and industrial applications, including organic synthesis and drug discovery.
Scientific Research Applications
Polymer Solar Cells Enhancement
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (1-Br-4-NB) has been utilized in polymer solar cells (PSCs) as a fluorescent inhibitor. Its addition to the P3HT/PCBM active layer of PSCs has shown to significantly improve device performance. This improvement is attributed to the reduced excitonic recombination and enhanced excitonic dissociation at the donor–acceptor interface. The presence of 1-Br-4-NB forms electron transfer complexes, boosting the power conversion efficiency (PCE) of PSCs by over 57% compared to cells without 1-Br-4-NB (Fu et al., 2015).
Chemical Synthesis
In chemical synthesis, this compound is involved in various reactions. For example, it is a reactant in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound characterized by X-ray crystallography, NMR, and other spectroscopic techniques (Sweeney et al., 2018). Its radical anions have been studied for reactivity in ionic liquids, offering insights into electrochemical processes (Ernst et al., 2013).
Spectroscopy and Analytical Chemistry
This compound plays a role in spectroscopic and analytical applications. It has been used in the spectrophotometric determination of anionic surfactants in river waters, showcasing its utility in environmental monitoring and analysis (Higuchi et al., 1980). Additionally, its anions have been part of studies in electron photodetachment spectroscopy, contributing to our understanding of nitroaromatic hydrocarbons at atmospheric pressure (Mock & Grimsrud, 1989).
Safety and Hazards
Mechanism of Action
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
For instance, they can undergo nucleophilic reactions, characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
The compound’s molecular weight (234023 Da ) and structure suggest that it may have certain lipophilic properties, which could influence its bioavailability and distribution within the body .
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJGQRSKKRVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632560 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208165-95-1 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


